molecular formula C18H23N3O3 B2484291 3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2320523-41-7

3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2484291
CAS No.: 2320523-41-7
M. Wt: 329.4
InChI Key: IYBCPXGICXBSDM-UHFFFAOYSA-N
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Description

3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Ag(I)-Catalyzed Three-Component Reaction : A study by Xiao et al. (2015) used diazo compounds in a silver-catalyzed three-component reaction with amines and 2-alkynylbenzaldehydes to prepare various 3-benzazepines, showcasing a novel synthetic route for diazo-containing dihydroisoquinolines (Tiebo Xiao et al., 2015).

  • One-Pot Three-Component Condensation : Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method offers an alternative approach for synthesizing benzo[b][1,5]diazepine derivatives (A. Shaabani et al., 2009).

  • Palladacycle Synthesis and Biological Implications : Spencer et al. (2009) reported the synthesis of palladacycles with benzodiazepines, evaluating their in vitro activity as cytotoxic agents on cancer cells and as inhibitors of cathepsin B, an enzyme implicated in cancer-related events (J. Spencer et al., 2009).

Novel Drug Discovery and Pharmacology

  • Development of Novel Histamine H3 Receptor Antagonists : Medhurst et al. (2007) studied novel histamine H3 receptor antagonists, including compounds with benzodiazepine structures, which showed potential therapeutic applications in dementia and neuropathic pain (A. Medhurst et al., 2007).

Chemical Structure and Properties Analysis

  • Conformational Analysis of Benzodiazepine Compounds : Studies have focused on understanding the conformation and structural properties of benzodiazepine-related compounds. For example, Cazaux et al. (1983) investigated the structure of benzodiazepines in solution using NMR, providing insights into their conformational preferences (L. Cazaux et al., 1983).

Chemical Reaction Mechanisms

  • Cyclisation Reactions and Structural Rearrangements : Dingwall and Sharp (1975) explored cyclisation reactions of diazoalkenes, leading to rearrangements and the formation of benzodiazepines, highlighting the complexity of these chemical transformations (J. Dingwall et al., 1975).

  • Synthesis of Benzodiazepine Derivatives : Various studies have focused on synthesizing different benzodiazepine derivatives, underscoring the chemical diversity and potential for pharmacological applications. For example, Singh et al. (2010) synthesized novel 2-substituted 1,4-benzodiazepine-2-ones with potential antidepressant and analgesic effects (Harjit Singh et al., 2010).

Advanced Chemical Syntheses

  • Scalable Syntheses of H3 Antagonists : Pippel et al. (2011) completed scale-up campaigns for H3 receptor antagonists, demonstrating advanced synthetic processes for structurally similar compounds (D. Pippel et al., 2011).

Properties

IUPAC Name

3-[2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-17(13-21-15-7-1-2-8-16(15)24-18(21)23)20-10-4-9-19(11-12-20)14-5-3-6-14/h1-2,7-8,14H,3-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBCPXGICXBSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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